molecular formula C13H22N6O2S B5770554 2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE

2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B5770554
M. Wt: 326.42 g/mol
InChI Key: HMIOMQYWVJXFIB-UHFFFAOYSA-N
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Description

2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring substituted with tert-butylamino and morpholino groups, along with a sulfanyl-acetamide moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-[[4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2S/c1-13(2,3)18-10-15-11(19-4-6-21-7-5-19)17-12(16-10)22-8-9(14)20/h4-8H2,1-3H3,(H2,14,20)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIOMQYWVJXFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)SCC(=O)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the formation of the triazine ring. The process often includes:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines, such as tert-butylamine and morpholine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol compound reacts with the triazine ring.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an amidation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the triazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds.

Scientific Research Applications

2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid: Shares a similar triazine core but differs in functional groups.

    Thiazole derivatives: Exhibit diverse biological activities and structural similarities.

Uniqueness

2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities

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